molecular formula C12H10N2O B029807 2-Amino-3-benzoylpyridine CAS No. 3810-10-4

2-Amino-3-benzoylpyridine

Cat. No. B029807
CAS RN: 3810-10-4
M. Wt: 198.22 g/mol
InChI Key: KROYVOKHXIFHMV-UHFFFAOYSA-N
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Description

2-Amino-3-benzoylpyridine is a compound that has garnered interest in various fields of chemistry due to its potential applications and unique properties. It is an organic compound featuring both an amino group and a benzoyl group attached to a pyridine ring.

Synthesis Analysis

The synthesis of compounds related to 2-amino-3-benzoylpyridine involves reactions like the reaction of 2-amino-3-hydroxypyridine with benzoyl chloride to give related compounds (Yüksektepe et al., 2011). Another method includes the ortho-lithiation of related pyridine compounds followed by reactions with other chemicals such as DMF (Rivera et al., 2001).

Molecular Structure Analysis

X-ray crystallography has been utilized to study the molecular structure of related compounds. For instance, a study revealed that molecules of a similar compound crystallize in the orthorhombic space group and involve hydrogen-bonding and C–H⋯π interaction (Yüksektepe et al., 2011). Density Functional Theory (DFT) is often employed to study the electronic structure and vibrational modes of such molecules.

Chemical Reactions and Properties

2-Amino-3-benzoylpyridine can undergo various chemical reactions due to the presence of reactive amino and benzoyl groups. These include reactions with halo-substituted compounds (Belokon’ et al., 2002) and participation in multicomponent synthesis reactions to form more complex molecules (Dyachenko et al., 2019).

Physical Properties Analysis

The physical properties of 2-amino-3-benzoylpyridine and related compounds can be studied through techniques like infrared spectroscopy and NMR. These techniques provide insights into the vibrational and electronic structures of the compounds (Joseph et al., 2004).

Scientific Research Applications

Synthesis and Chemical Transformations 2-Amino-3-benzoylpyridine serves as a precursor in the synthesis of diverse chemical compounds. The decarboxylative cyclization of α-amino acids using 2-benzoylpyridines, including 2-amino-3-benzoylpyridine, has been highlighted in the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. This process, facilitated by copper/iodine cocatalysis, produces these compounds in excellent yields, showcasing the utility of 2-amino-3-benzoylpyridine in constructing complex nitrogen-containing heterocycles crucial in pharmaceutical and material sciences (Wang et al., 2016).

Antimicrobial Activity Another significant application of derivatives of 2-amino-3-benzoylpyridine is in the development of novel antimicrobial agents. Research on novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones derived from 2-benzoyl-3,3-bis(alkylthio)acrylonitriles has demonstrated promising in vitro antibacterial and antifungal activity. These findings underscore the potential of 2-amino-3-benzoylpyridine derivatives in contributing to new therapeutic options for combating microbial infections (Elgemeie et al., 2017).

Safety And Hazards

The safety data sheet for benzoylpyridine, a related compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

properties

IUPAC Name

(2-aminopyridin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROYVOKHXIFHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507654
Record name (2-Aminopyridin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-benzoylpyridine

CAS RN

3810-10-4
Record name (2-Aminopyridin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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